
trans-Zeatin-D5 O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Zeatin-D5 O-glucoside: is a deuterated form of trans-zeatin O-glucoside, a type of cytokinin. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, growth, and various developmental processes in plants. The deuterated form, this compound, is often used in scientific research to study the metabolism and function of cytokinins due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-D5 O-glucoside typically involves the incorporation of deuterium atoms into the trans-zeatin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process generally involves the following steps:
Synthesis of trans-Zeatin: The initial step involves the synthesis of trans-zeatin, which can be achieved through the hydroxylation of N6-(2-isopentenyl)adenine.
Deuteration: The trans-zeatin is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents under specific reaction conditions.
Glucosylation: The final step involves the glucosylation of the deuterated trans-zeatin to form this compound. This is typically done using glucosyltransferase enzymes or chemical glucosylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Zeatin-D5 O-glucoside can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: Various substitution reactions can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may revert it to trans-zeatin.
Wissenschaftliche Forschungsanwendungen
trans-Zeatin-D5 O-glucoside is widely used in scientific research due to its stability and traceability. Some of its applications include:
Plant Biology: Studying the role of cytokinins in plant growth and development.
Metabolic Studies: Investigating the metabolism and degradation pathways of cytokinins.
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of cytokinins in plants.
Biotechnology: Developing genetically modified plants with enhanced growth and yield.
Wirkmechanismus
The mechanism of action of trans-Zeatin-D5 O-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that promotes cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway, such as histidine kinases and response regulators.
Vergleich Mit ähnlichen Verbindungen
cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of atoms.
trans-Zeatin: The non-deuterated form of trans-Zeatin-D5 O-glucoside.
Dihydrozeatin: A hydrogenated form of zeatin with different biological activity.
Uniqueness: this compound is unique due to its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Its stability and traceability make it a valuable tool in scientific research, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C16H23N5O6 |
|---|---|
Molekulargewicht |
386.41 g/mol |
IUPAC-Name |
(3R,4R,5R,6S)-2-[(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13+,16?/m0/s1/i1D3,5D2 |
InChI-Schlüssel |
UUPDCCPAOMDMPT-YKLUGGIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Kanonische SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
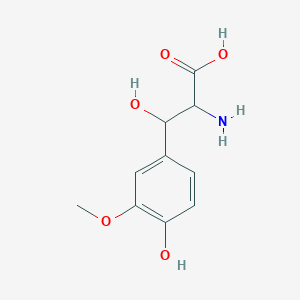


![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
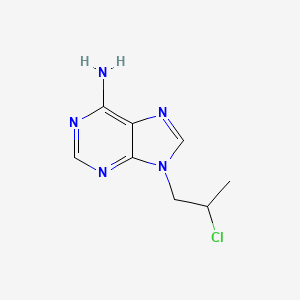

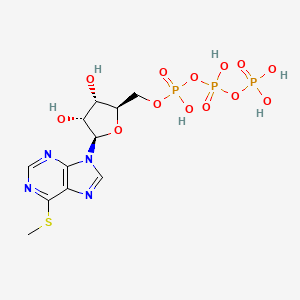
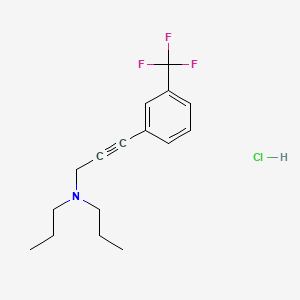
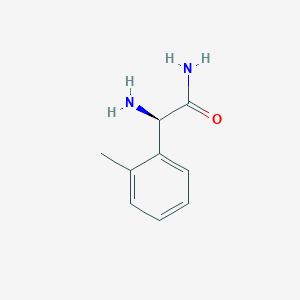

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
